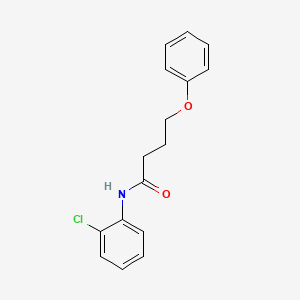
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone
Übersicht
Beschreibung
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone, also known as ABPC, is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been studied extensively for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. In
Wirkmechanismus
The mechanism of action of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. In inflammatory cells, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of the immune response. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels in tumors. Furthermore, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone is its broad spectrum of activity against cancer cells, bacteria, and inflammatory cells. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in preclinical and clinical trials. Additionally, further studies are needed to explore the potential applications of 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, the development of novel formulations and delivery systems for 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone may improve its solubility and bioavailability, leading to more effective and targeted therapies.
Wissenschaftliche Forschungsanwendungen
5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In vitro and in vivo studies have shown that 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has anti-tumor activity against several human cancer cell lines, including breast, lung, and colon cancer. Additionally, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines in vitro and in vivo. Furthermore, 5-(allylamino)-2-benzyl-4-chloro-3(2H)-pyridazinone has been shown to have antibacterial activity against several Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
2-benzyl-4-chloro-5-(prop-2-enylamino)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-8-16-12-9-17-18(14(19)13(12)15)10-11-6-4-3-5-7-11/h2-7,9,16H,1,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYOTFQMUMTGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N(N=C1)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-4-chloro-5-(prop-2-en-1-ylamino)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{rel-(3R,4R)-4-hydroxy-1-[3-hydroxy-5-(2-methoxyethoxy)benzoyl]-3-pyrrolidinyl}-N,N-dimethylmethanesulfonamide](/img/structure/B3749931.png)
![2-[5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3749937.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B3749941.png)
![propyl 3-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B3749946.png)


![N-[4-(aminosulfonyl)phenyl]-4-phenoxybutanamide](/img/structure/B3749957.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3749969.png)

![3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide](/img/structure/B3749991.png)
![2-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3749995.png)
![3-(2-chlorophenyl)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B3750003.png)
![propyl 3-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B3750007.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3750013.png)